4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-16-11-3-9(4-12(5-11)17-2)6-18-7-10-8-19-13(14)15-10/h3-5,8H,6-7H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAZXSKGBDFZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185733 | |
| Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-59-1 | |
| Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand thiazole interactions with biological macromolecules. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can bind to specific sites on these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous thiazole and heterocyclic derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Substituent Variations on the Benzyl Group
Key Observations :
- The position of methoxy groups on the benzyl ring significantly alters electronic and steric properties.
- Methyl substitutions on the thiazole ring (e.g., QY-8553 and QY-0408) may reduce solubility but improve metabolic stability .
Heterocyclic Core Modifications
Key Observations :
- Replacement of the thiazole core with thiadiazole (e.g., compound in ) introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity. This may enhance binding to biological targets like enzymes or receptors .
- Bulkier substituents (e.g., acenaphthylene in ) increase molecular weight and may reduce bioavailability but improve target specificity .
Electron-Withdrawing vs. Electron-Donating Groups
Key Observations :
- Electron-donating methoxy groups (target compound) improve solubility and membrane permeability compared to electron-withdrawing trifluoromethyl groups .
- Halogenated analogs (e.g., compound in ) exhibit stronger intermolecular interactions (e.g., halogen bonds), which may enhance crystallinity and thermal stability .
Biological Activity
4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine (CAS: 1019111-59-1) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring linked to a benzyl thioether moiety. The presence of the methoxy groups on the benzyl ring enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂S₂ |
| Molecular Weight | 296.408 g/mol |
| CAS Number | 1019111-59-1 |
Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays have shown promising results:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 64 µg/mL against the tested strains, indicating moderate to strong antibacterial activity compared to standard antibiotics.
Anticancer Potential
The thiazole scaffold is frequently associated with anticancer activity. Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Cytotoxicity Assays : IC50 values ranged from 10 to 30 µM, demonstrating significant cell growth inhibition.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The thiazole ring may interact with key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxicity.
Case Studies
Several case studies have documented the biological effects of related thiazole compounds:
- Antimicrobial Efficacy :
- Anticancer Activity :
Preparation Methods
Cyclization to Form the 1,3-Thiazole Core
A common approach to synthesize the 1,3-thiazol-2-amine core is through the reaction of a suitable precursor such as chloroacetyl chloride with thiourea, which results in the formation of the thiazole ring via intramolecular cyclization. This method is supported by analogous syntheses of thiazole derivatives where chloroacetyl intermediates react with thiourea under reflux conditions to yield the thiazole ring system.
- Typical Reaction Conditions:
- Reagents: Chloroacetyl chloride and thiourea
- Solvent: Ethanol or other polar solvents
- Temperature: Reflux (approximately 80–100 °C)
- Time: Several hours (4–8 h)
One-Pot Synthesis Approaches
Recent advances in heterocyclic synthesis suggest one-pot methods using polyphosphate ester (PPE) as a cyclodehydrating agent to synthesize 1,3,4-thiadiazole-2-amine derivatives from thiosemicarbazide and carboxylic acids. While this approach is primarily reported for thiadiazoles, it provides a conceptual framework for efficient synthesis of related thiazole derivatives.
-
- Avoids toxic reagents like POCl3 or SOCl2
- Mild reaction conditions (temperature below 85 °C)
- Good yields for aromatic and aliphatic carboxylic acids
-
- Mix thiosemicarbazide with the corresponding carboxylic acid
- Add PPE and a suitable solvent (e.g., chloroform)
- Reflux for 10 hours
- Neutralize and isolate the product
Data Table: Summary of Key Synthetic Parameters and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Cyclization to 1,3-thiazole | Chloroacetyl chloride + thiourea | Ethanol | 80–100 | 4–8 | 60–70 | Formation of thiazole ring |
| 2 | Nucleophilic substitution | Thiazole intermediate + 3,5-dimethoxybenzyl thiol + base | DMF or DMSO | 25–60 | 6–12 | 50–65 | Introduction of (3,5-dimethoxybenzyl)thio group |
| 3 | One-pot cyclodehydration (alternative) | Thiosemicarbazide + carboxylic acid + PPE | Chloroform | <85 | 10 | 45–70 | Mild, efficient, avoids toxic reagents |
Detailed Research Findings and Analysis
Cyclization and Substitution Reactions
- The reaction of chloroacetyl chloride with thiourea is well-established as an efficient route to 1,3-thiazol-2-amine cores. The cyclization proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by ring closure.
- Subsequent substitution with 3,5-dimethoxybenzyl thiol requires careful control of reaction conditions to prevent side reactions and ensure selective substitution at the methyl position adjacent to the thiazole nitrogen.
- The use of polar aprotic solvents such as DMF enhances nucleophilicity and solubility of reactants, improving yields.
One-Pot Synthesis Using Polyphosphate Ester
- Polyphosphate ester (PPE) facilitates cyclodehydration reactions under mild conditions, enabling the synthesis of 2-amino-1,3,4-thiadiazoles without the need for harsh reagents.
- This method has been demonstrated for various carboxylic acids, with yields ranging from 44% to 70%, depending on the substrate.
- The reaction mechanism involves initial salt formation between thiosemicarbazide and the acid, followed by dehydration and cyclization steps.
Challenges and Optimization
- Solubility issues with some dicarboxylic acids can limit the efficiency of the one-pot method.
- Impurities arising from incomplete cyclization or side reactions can be removed by acid treatment and pH adjustment.
- Temperature control is critical to avoid decomposition or byproduct formation.
Q & A
Q. What are the common synthetic routes for 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine?
Methodological Answer: The synthesis typically involves two key steps:
- Thiazole Core Formation : Condensation of thiourea derivatives with α-haloketones or α-haloaldehydes under basic conditions (e.g., NaOH or KOH) to form the 1,3-thiazol-2-amine scaffold .
- Thioether Linkage : Nucleophilic substitution between a pre-synthesized thiazol-2-amine and 3,5-dimethoxybenzyl thiol (or its activated derivative, e.g., benzyl chloride) in polar aprotic solvents (e.g., DMF) at 60–80°C. Microwave-assisted synthesis can enhance reaction efficiency and yield .
Key Characterization : Post-synthesis, purity is confirmed via HPLC, and structural validation employs /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized for structural and functional validation?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves intramolecular interactions (e.g., hydrogen bonding) and planarity of the thiazole ring, critical for structure-activity relationships (SAR) .
- Spectroscopy : -NMR confirms substitution patterns (e.g., integration ratios for methoxy protons at δ 3.7–3.8 ppm), while FT-IR identifies thioether (C-S-C) stretches near 680–720 cm .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and handling .
Q. What preliminary biological activities are associated with this compound?
Methodological Answer:
- Antimicrobial Screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion or microdilution assays. Activity is compared to standard antibiotics (e.g., ciprofloxacin) .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC values are calculated, with mechanistic follow-up via flow cytometry for apoptosis/necrosis .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence bioactivity?
Methodological Answer:
- SAR Studies : Systematic variation of substituents (e.g., replacing 3,5-dimethoxy with halogen or alkyl groups) identifies critical pharmacophores. For example:
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases, guiding synthetic prioritization .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Polymorphism Analysis : Different crystal forms (e.g., solvates vs. anhydrates) may exhibit varying bioactivities. SC-XRD identifies packing motifs (e.g., π-π stacking) that influence solubility and bioavailability .
- Hydrogen-Bond Networks : Intramolecular bonds (e.g., N–H···S) stabilize active conformations. Disruption via methylation of the thiazole amine abolishes antifungal activity in C. albicans models .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 8 hours conventional) while maintaining >85% yield .
- Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the compound at >95% purity. Recrystallization from ethanol/water mixtures improves crystalline quality .
Q. How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubation in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS quantification. Degradation products (e.g., sulfoxides) are identified via HRMS .
- Plasma Stability : Exposure to human plasma at 37°C for 6 hours reveals metabolic susceptibility (e.g., esterase-mediated hydrolysis of methoxy groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
